Glycyl-L-histidylglycyl-L-histidyl-L-prolyl-L-histidylglycyl-L-histidine
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Overview
Description
Glycyl-L-histidylglycyl-L-histidyl-L-prolyl-L-histidylglycyl-L-histidine is a peptide compound composed of multiple amino acids, including glycine, L-histidine, and L-proline. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-histidylglycyl-L-histidyl-L-prolyl-L-histidylglycyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-histidylglycyl-L-histidyl-L-prolyl-L-histidylglycyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The histidine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to the formation of oxo-histidine derivatives.
Scientific Research Applications
Glycyl-L-histidylglycyl-L-histidyl-L-prolyl-L-histidylglycyl-L-histidine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of Glycyl-L-histidylglycyl-L-histidyl-L-prolyl-L-histidylglycyl-L-histidine involves its interaction with specific molecular targets and pathways. The histidine residues may play a crucial role in binding to metal ions and other biomolecules, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: Another peptide with similar amino acid composition but different biological activities.
Glycyl-L-histidyl-L-lysine acetate: A derivative with distinct properties and applications.
Uniqueness
Glycyl-L-histidylglycyl-L-histidyl-L-prolyl-L-histidylglycyl-L-histidine is unique due to its specific sequence and the presence of multiple histidine residues, which may confer unique binding properties and biological activities.
Properties
CAS No. |
185692-11-9 |
---|---|
Molecular Formula |
C35H46N16O9 |
Molecular Weight |
834.8 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C35H46N16O9/c36-8-28(52)47-23(4-19-9-37-15-43-19)31(55)41-13-29(53)48-25(6-21-11-39-17-45-21)34(58)51-3-1-2-27(51)33(57)50-24(5-20-10-38-16-44-20)32(56)42-14-30(54)49-26(35(59)60)7-22-12-40-18-46-22/h9-12,15-18,23-27H,1-8,13-14,36H2,(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H,41,55)(H,42,56)(H,47,52)(H,48,53)(H,49,54)(H,50,57)(H,59,60)/t23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
FSGUKCPAFLDOLX-IRGGMKSGSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](CC3=CN=CN3)NC(=O)CN)C(=O)N[C@@H](CC4=CN=CN4)C(=O)NCC(=O)N[C@@H](CC5=CN=CN5)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)CN)C(=O)NC(CC4=CN=CN4)C(=O)NCC(=O)NC(CC5=CN=CN5)C(=O)O |
Origin of Product |
United States |
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